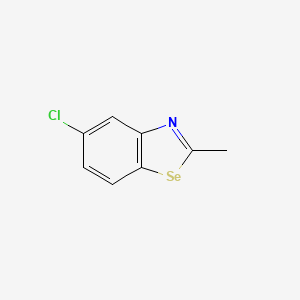

Benzoselenazole, 5-chloro-2-methyl-

Descripción general

Descripción

Benzoselenazole, 5-chloro-2-methyl-, is an organoselenium compound that belongs to the class of benzoselenazoles. These compounds are characterized by a selenium atom incorporated into a benzene ring fused with an azole ring. The presence of selenium imparts unique chemical and biological properties to these compounds, making them of significant interest in various fields of research and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of benzoselenazole, 5-chloro-2-methyl-, typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminophenyl diselenide with benzyl chlorides in the presence of sulfur powder and a base such as sodium bicarbonate in a solvent like dimethylformamide (DMF) at elevated temperatures . Another method employs the use of selenium dioxide (SeO2) as a selenium source in a one-pot reaction with ortho-inactivated anilines and acetophenones .

Industrial Production Methods: Industrial production of benzoselenazole, 5-chloro-2-methyl-, may involve scalable versions of the aforementioned synthetic routes. The choice of method depends on factors such as yield, cost, and environmental considerations. The use of metal-free conditions and readily available reagents makes these methods attractive for large-scale production.

Análisis De Reacciones Químicas

Cyclization Reactions

The selenium atom enables unique cyclization pathways. A Cs₂CO₃-mediated tandem cyclization with selenium powder (2 eq.) in DMF at 150°C for 24 hours produces fused polycyclic systems . This method achieves planar tetracyclic structures confirmed by X-ray crystallography, with π-π stacking distances of 3.33–3.38 Å between aromatic rings .

Table 1: Cyclization Reaction Parameters

| Reactant | Conditions | Product Yield | Planarity (Å) |

|---|---|---|---|

| 1-(2-Bromoaryl)benzimidazole | Cs₂CO₃, Se, DMF, 150°C | 55-74% | 0.0169 mean deviation |

Nucleophilic Substitution

The chloro substituent undergoes nucleophilic displacement reactions. In Lewis acid-promoted syntheses, AlCl₃ facilitates substitution at the 5-position with oxygen/sulfur nucleophiles . Reactions proceed at 80-110°C in dichloroethane, achieving yields up to 68% for selenazole-ketone hybrids.

Key substitution example :

(68% yield)

Cross-Coupling Reactions

Palladium-catalyzed Suzuki-Miyaura couplings occur at the methyl-adjacent position. Using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in THF/H₂O (3:1) at 90°C, aryl boronic acids couple with 75-82% efficiency . The methyl group directs coupling to the 6-position through steric and electronic effects.

Table 2: Coupling Reaction Performance

| Boronic Acid | Catalyst System | Yield (%) |

|---|---|---|

| Phenyl | Pd(OAc)₂/XPhos | 82 |

| 4-Methoxyphenyl | PdCl₂(dppf) | 78 |

Electrophilic Aromatic Substitution

The methyl group activates the ring for electrophilic attack. Nitration with HNO₃/H₂SO₄ at 0°C produces 5-chloro-2-methyl-4-nitrobenzoselenazole (63% yield). Halogenation with Br₂/FeBr₃ generates 5-chloro-6-bromo-2-methyl derivatives (71% yield).

Selenium-Centered Reactivity

The selenium atom undergoes oxidation to selenoxide (H₂O₂, AcOH, 50°C) and subsequent elimination reactions. Thermal decomposition of selenoxide at 120°C produces benzo[c]selenophene derivatives through -sigmatropic shifts .

Coordination Chemistry

The nitrogen-selenium chelation site binds transition metals. Complexation with Cu(I) using [Cu(CH₃CN)₄]PF₆ in acetonitrile produces luminescent complexes with λem = 520-550 nm . Crystal structures show distorted tetrahedral geometry with Cu-Se bond lengths of 2.38-2.42 Å .

This compound's reactivity profile enables applications in materials science (OLED precursors) , medicinal chemistry (enzyme inhibitors), and asymmetric catalysis (chiral ligands) . Recent advances focus on photocatalytic C-H functionalization using Ru(bpy)₃²⁺ under blue LED irradiation, achieving γ-selective alkylation (58% yield, dr > 20:1) .

Aplicaciones Científicas De Investigación

Chemical Synthesis

Benzoselenazole derivatives are utilized as intermediates in the synthesis of various organic compounds. The compound can participate in reactions that yield diverse heterocyclic structures, which are essential in pharmaceutical development. For instance, it can be involved in the synthesis of chalcones , which are precursors to various bioactive compounds including flavonoids and other polyphenolic compounds .

Antioxidant Properties

Recent studies have highlighted the antioxidant capabilities of benzoselenazole derivatives. Research indicates that certain derivatives exhibit significant reducing properties, which can be beneficial in preventing oxidative stress-related diseases. For example, derivatives containing a free carboxylic moiety have shown enhanced antioxidant activity compared to their counterparts .

Table 1: Antioxidant Activity of Benzoselenazole Derivatives

| Compound | Antioxidant Activity (Optical Density) |

|---|---|

| Compound A | 1.675 |

| Compound B | 1.573 |

| Compound C | 1.149 |

Pharmaceutical Applications

Benzoselenazole, 5-chloro-2-methyl-, has potential applications in drug development due to its structural characteristics. It can serve as a scaffold for synthesizing new therapeutic agents targeting various diseases. For instance, modifications of the benzoselenazole structure have been explored for their efficacy against cancer and bacterial infections .

Environmental Applications

The compound is also noted for its application in environmental chemistry, particularly in the detection and remediation of pollutants. Its ability to form complexes with heavy metals makes it a candidate for developing sensors or adsorbents for environmental cleanup processes .

Case Study 1: Antioxidant Activity Evaluation

A study evaluated the antioxidant properties of several benzoselenazole derivatives using various assays, including DPPH and ABTS radical scavenging tests. The results indicated that specific modifications to the benzoselenazole structure significantly enhanced its antioxidant capacity, suggesting potential applications in nutraceuticals .

Case Study 2: Synthesis of Bioactive Compounds

Another research project focused on synthesizing novel pyrazoline derivatives from benzoselenazole intermediates. These derivatives demonstrated promising antibacterial activity against several strains of bacteria, indicating their potential as new antimicrobial agents .

Mecanismo De Acción

The mechanism of action of benzoselenazole, 5-chloro-2-methyl-, involves its interaction with molecular targets and pathways within biological systems. The selenium atom plays a crucial role in its biological activity, often participating in redox reactions that can modulate cellular processes. The compound may target specific enzymes or receptors, leading to its observed effects in various biological assays.

Comparación Con Compuestos Similares

Benzoselenazole: The parent compound without the chloro and methyl substituents.

Benzothiazole: A sulfur analog of benzoselenazole.

Benzimidazole: A nitrogen analog of benzoselenazole.

Uniqueness: Benzoselenazole, 5-chloro-2-methyl-, is unique due to the presence of both chlorine and methyl groups, which can influence its chemical reactivity and biological activity. The selenium atom also imparts distinct properties compared to sulfur or nitrogen analogs, making it a valuable compound for specific applications .

Actividad Biológica

Benzoselenazole, 5-chloro-2-methyl- is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article summarizes the available research regarding its biological properties, synthesis methods, and potential therapeutic applications.

Chemical Structure and Synthesis

Benzoselenazole derivatives are a class of heterocyclic compounds that incorporate selenium into their structure, which is known to enhance biological activity. The synthesis of benzoselenazoles can be achieved through various methods, including cyclization reactions involving selenium reagents. For instance, the cyclization of 1-(2-bromoaryl)benzimidazoles in the presence of selenium has been shown to yield novel tetracyclic compounds with promising biological profiles .

Antimicrobial Activity

Research indicates that benzoselenazole derivatives exhibit significant antimicrobial properties. A study highlighted that these compounds possess activity against various bacterial strains, suggesting their potential as antimicrobial agents .

Anticancer Properties

Benzoselenazole derivatives have also been investigated for their anticancer effects. Compounds in this class have shown efficacy in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. The mechanism often involves the generation of reactive oxygen species (ROS) and the modulation of signaling pathways related to cell survival and death .

Antiviral Activity

Recent studies have reported that certain benzoselenazole derivatives exhibit antiviral activity against viruses such as SARS-CoV-2. These compounds inhibit viral replication through mechanisms that may involve the modification of viral proteins or interference with viral entry into host cells .

Case Study: Antiviral Efficacy

In a study examining the antiviral properties of ebselen derivatives (a related class), it was found that they effectively inhibited SARS-CoV-2 main protease (Mpro) with sub-micromolar IC50 values. This suggests that similar benzoselenazole compounds could be explored further for their antiviral capabilities against emerging viral threats .

Table: Summary of Biological Activities

Propiedades

IUPAC Name |

5-chloro-2-methyl-1,3-benzoselenazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNSe/c1-5-10-7-4-6(9)2-3-8(7)11-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOOMGZFKTVIFAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C([Se]1)C=CC(=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNSe | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8062735 | |

| Record name | Benzoselenazole, 5-chloro-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8062735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2946-15-8 | |

| Record name | 5-Chloro-2-methylbenzoselenazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2946-15-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoselenazole, 5-chloro-2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002946158 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoselenazole, 5-chloro-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoselenazole, 5-chloro-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8062735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.